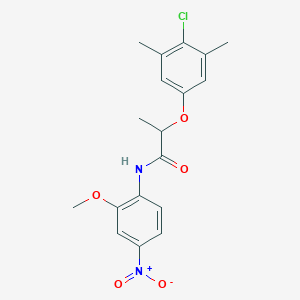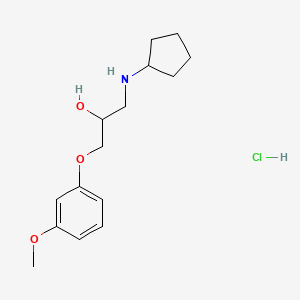amine hydrochloride](/img/structure/B4174130.png)
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride, also known as Boc-protected 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride involves its interaction with the dopamine D3 receptor. This interaction results in the activation of downstream signaling pathways, specifically the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling. These signaling pathways are involved in various physiological processes such as neurotransmission, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride has various biochemical and physiological effects. It has been shown to have high selectivity and affinity for the dopamine D3 receptor, and its interaction with this receptor results in the inhibition of adenylate cyclase activity and the activation of MAPK signaling. These effects are involved in various physiological processes such as neurotransmission, cell proliferation, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride in lab experiments include its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for the study of this receptor. Its mechanism of action, which involves the inhibition of adenylate cyclase activity and the activation of MAPK signaling, also makes it a useful tool for the study of various physiological processes. The limitations of using this compound in lab experiments include its cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the study of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride. One direction is the study of its interaction with other G protein-coupled receptors, specifically the dopamine D2 receptor. Another direction is the study of its effects on other physiological processes such as inflammation and immune response. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Aplicaciones Científicas De Investigación
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride has been extensively used in scientific research as a chemical tool for the study of various biological processes. It has been used as a ligand for G protein-coupled receptors, specifically the dopamine D3 receptor, and has been shown to have high selectivity and affinity for this receptor. This compound has also been used as a tool for the study of protein-protein interactions, specifically the interaction between the D3 receptor and the G protein subunit Gαi1.
Propiedades
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-19(15-25-14-17-8-10-24-11-9-17)12-20(23)22(21)27-16-18-6-4-3-5-7-18;/h3-13,25H,2,14-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFXZIBJTSSGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Cl)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4174058.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4174066.png)
![2-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4174073.png)
![methyl 4-(6-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4174084.png)

![2,2,2-trichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4174097.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174099.png)

![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)
amine hydrochloride](/img/structure/B4174138.png)

![ethyl 4-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4174150.png)